molecular formula C17H19NO5 B10850714 N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide

N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide

Cat. No.: B10850714
M. Wt: 317.34 g/mol
InChI Key: MEYNLPQFSDKAAL-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by three methoxy groups: two on the 3,5-positions of the benzamide ring and one on the 2,4-positions of the aniline moiety. Its structure allows for diverse interactions, including hydrogen bonding (via the amide group) and π-π stacking (via the aromatic rings).

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C17H19NO5/c1-20-12-5-6-15(16(10-12)23-4)18-17(19)11-7-13(21-2)9-14(8-11)22-3/h5-10H,1-4H3,(H,18,19)

InChI Key

MEYNLPQFSDKAAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide typically involves the reaction of 2,4-dimethoxyaniline with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide has shown promising results as a potential anticancer agent. Studies indicate that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have demonstrated cytotoxic effects on hepatocellular carcinoma (HepG2) cells, with IC50 values ranging from 1.38 to 3.21 μM .

Mechanism of Action:
The compound likely interacts with cellular targets such as β-tubulin and other proteins involved in cell division. Molecular docking studies suggest that it binds effectively to the active sites of these proteins, potentially inhibiting their function and leading to apoptosis in cancer cells .

Organic Synthesis

2. Synthetic Intermediate

In organic synthesis, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with varied biological activities.

Material Science

3. Development of Novel Materials

This compound's electronic and optical properties make it suitable for applications in material science. Research has indicated that derivatives of this compound can be used to develop materials with specific electronic properties, which are valuable in the manufacturing of electronic devices.

The following table summarizes key biological activities associated with this compound:

ActivityCell Line/ModelIC50 (μM)Comments
CytotoxicityHepG21.38-3.21Potent against liver cancer cells
AntiproliferativeA549 (Lung Cancer)50Significant reduction in cell viability
MDM2 InhibitionVarious Cancer Cell Lines< 100Enhances p53 activity
Antimalarial ActivityPlasmodium falciparum200Moderate activity; requires optimization

Case Studies

Case Study 1: Cancer Therapeutics
A study involving murine models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Antiparasitic Activity
Research focusing on the antimalarial properties of this compound revealed moderate effectiveness against Plasmodium falciparum. Further investigations suggested potential modifications could enhance its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxy-phenyl)-3,5-dimethoxy-benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This binding interferes with the transcription process, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Nitro-Substituted Analog: 3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide ()
  • Structure : Replaces the 2,4-dimethoxyphenyl group with a 4-methoxy-2-nitrophenyl moiety.
  • Impact: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions. This contrasts with the electron-donating methoxy groups (-OCH₃) in the parent compound, which increase ring electron density.
  • Molecular Weight : 332.31 g/mol (vs. ~358 g/mol for the parent compound, based on analogs in ).
Halogenated Analog: 2,4-Dichloro-N-(3,5-dimethoxyphenyl)-5-[ethyl(phenyl)sulfamoyl]benzamide ()
  • Structure : Incorporates chlorine atoms and a sulfamoyl group (-SO₂N).
  • Impact: Chlorine atoms introduce steric bulk and moderate electron-withdrawing effects.

Functional Group Modifications and Solubility

Hydroxyl-Substituted Analog: 3,5-Dihydroxy-N-(4-hydroxyphenyl)benzamide ()
  • Structure : Replaces methoxy (-OCH₃) with hydroxyl (-OH) groups.
  • Impact : Hydroxyl groups significantly increase polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipid membrane permeability. This contrasts with the parent compound’s methoxy groups, which balance hydrophobicity and moderate solubility in organic solvents.
Heterocyclic Derivatives (–18)
  • Examples :
    • N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (): Incorporates an oxadiazole ring and sulfamoyl group.
    • N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide (): Features a benzothiazole ring and alkyne substituent.
  • Alkyne groups enable click chemistry applications, broadening synthetic utility compared to the parent compound.
Sulfonamide-Based Analogs ()
  • Example : N-(3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide ().
  • Synthesis : Sulfonamides are typically synthesized via sulfonation of amines, whereas benzamides like the parent compound require coupling of carboxylic acids or activated esters with amines. Sulfonamides generally exhibit higher thermal stability due to stronger S-N bonds.
Reductive Alkylation Products ()
  • Example: 1-(3,5-Dimethoxyphenyl)-1-pentanone, synthesized from 3,5-dimethoxybenzamide via Grignard reactions.
  • Reactivity : The parent benzamide’s carbonyl group is reactive toward nucleophiles (e.g., Grignard reagents), enabling ketone formation. This contrasts with sulfonamide analogs, which are less prone to nucleophilic attack.

Physicochemical Properties

Crystallographic Data ()
  • N-(3,5-Dimethoxyphenyl)benzamide : Single-crystal X-ray analysis reveals a planar benzamide core with dihedral angles influenced by methoxy substituents. The parent compound’s 2,4-dimethoxyphenyl group likely introduces additional steric interactions, affecting packing efficiency and melting point.
Thermal Stability
  • Nitro and Sulfamoyl Analogs : Higher melting points (e.g., 132°C for a dinitrophenylhydrazone derivative in ) due to increased polarity and intermolecular forces.
  • Parent Compound : Expected to have a lower melting point (~100–120°C) based on similar benzamides in .

Biological Activity

N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide is a synthetic compound belonging to the class of benzamides, which have been widely studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.

Biological Activity Overview

This compound has shown various biological activities, particularly in cancer research and neuroprotection. The following sections detail its cytotoxic effects, mechanisms of action, and potential therapeutic uses.

Cytotoxic Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that trimethoxyphenyl-based analogues showed IC50 values ranging from 1.38 to 3.21 μM against HepG2 hepatocellular carcinoma cells . Although specific data for this compound is limited, its structural similarity suggests potential for comparable activity.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundUnknownUnknown
Trimethoxyphenyl analogue 1HepG21.38
Trimethoxyphenyl analogue 2HepG23.21
PodophyllotoxinHepG2Reference

The mechanisms underlying the biological activity of this compound can be inferred from studies on related compounds:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways . This suggests that this compound may exert similar effects.
  • Induction of Apoptosis : Studies indicate that related benzamide derivatives activate apoptotic pathways by modulating proteins such as p53 and Bcl-2 . This modulation could lead to increased apoptosis in cancer cells.

Case Studies

A relevant case study involved the synthesis and evaluation of a series of benzamide derivatives for their anticancer properties. One compound demonstrated a significant reduction in cell viability in the HepG2 cell line and induced apoptosis by increasing pro-apoptotic factors while decreasing anti-apoptotic factors .

Table 2: Summary of Case Study Findings

Study ReferenceCompoundCell LineKey Findings
Benzamide derivativeHepG2IC50 = 1.38 μM; Induced apoptosis
Trimethoxyphenyl analogueVariousInhibited tubulin polymerization

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